4-Isothiocyanato-2-chlorobenzoic acid 4-Isothiocyanato-2-chlorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 486415-44-5
VCID: VC13926154
InChI: InChI=1S/C8H4ClNO2S/c9-7-3-5(10-4-13)1-2-6(7)8(11)12/h1-3H,(H,11,12)
SMILES:
Molecular Formula: C8H4ClNO2S
Molecular Weight: 213.64 g/mol

4-Isothiocyanato-2-chlorobenzoic acid

CAS No.: 486415-44-5

Cat. No.: VC13926154

Molecular Formula: C8H4ClNO2S

Molecular Weight: 213.64 g/mol

* For research use only. Not for human or veterinary use.

4-Isothiocyanato-2-chlorobenzoic acid - 486415-44-5

Specification

CAS No. 486415-44-5
Molecular Formula C8H4ClNO2S
Molecular Weight 213.64 g/mol
IUPAC Name 2-chloro-4-isothiocyanatobenzoic acid
Standard InChI InChI=1S/C8H4ClNO2S/c9-7-3-5(10-4-13)1-2-6(7)8(11)12/h1-3H,(H,11,12)
Standard InChI Key LCJMEPDBFOJQIE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N=C=S)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzoic acid backbone substituted with chlorine at the 2-position and an isothiocyanate group at the 4-position (Figure 1). The planar benzene ring facilitates π-π interactions, while the electron-withdrawing chlorine and polar isothiocyanate groups enhance reactivity. Density functional theory (DFT) studies confirm the stability of this configuration, with bond lengths and angles consistent with aromatic systems bearing electronegative substituents .

Key Physicochemical Data:

PropertyValue
Molecular FormulaC8_8H4_4ClNO2_2S
Molecular Weight213.64 g/mol
Melting Point220°C
Boiling Point361.6°C
SolubilityModerate in polar solvents

Synthesis and Characterization

Synthetic Routes

The most common synthesis involves the reaction of 4-amino-2-chlorobenzoic acid with thiophosgene (CSCl2_2) in dichloromethane under controlled pH and temperature:

4-Amino-2-chlorobenzoic acid+CSCl24-Isothiocyanato-2-chlorobenzoic acid+2HCl\text{4-Amino-2-chlorobenzoic acid} + \text{CSCl}_2 \rightarrow \text{4-Isothiocyanato-2-chlorobenzoic acid} + 2\text{HCl}

This nucleophilic substitution proceeds via intermediate formation of a thiocarbamoyl chloride, which subsequently eliminates HCl to yield the isothiocyanate. Alternative methods employ potassium thiocyanate (KSCN) in acidic media, though yields are typically lower.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Strong absorption bands at 2150 cm1^{-1} (N=C=S stretch) and 1700 cm1^{-1} (C=O stretch of carboxylic acid).

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR (DMSO-d6_6): δ 8.15 (d, 1H, Ar–H), 7.75 (s, 1H, Ar–H), 7.60 (d, 1H, Ar–H).

    • 13^{13}C NMR: δ 167.2 (COOH), 139.5 (C–NCS), 132.1–125.3 (aromatic carbons).

Biological and Pharmacological Applications

Antioxidant Activity

In vitro assays demonstrate significant free radical scavenging capabilities. At 20 μg/mL, derivatives of 4-isothiocyanato-2-chlorobenzoic acid exhibit 70–72% inhibition of 1,1-diphenyl-1-picrylhydrazyl (DPPH) radicals, comparable to butylated hydroxylanisole (BHA) . The ABTS+^+ scavenging activity reaches 80–85%, attributed to the isothiocyanate group’s ability to donate electrons and stabilize radical intermediates .

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) and carbonic anhydrase isoforms (hCA I/II) with inhibition constants (Ki_i) ranging from 0.35 ± 0.06 to 2.85 ± 0.56 μM . These effects suggest potential applications in neurodegenerative and metabolic disorders.

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferencesBioactivity
4-Isothiocyanatobenzoic AcidC8_8H5_5NO2_2SNo chlorine substituentLower antioxidant activity
Benzyl IsothiocyanateC8_8H9_9NSAliphatic chain instead of benzoic acidAnticancer properties
2-Chlorobenzoic AcidC7_7H5_5ClO2_2Lacks isothiocyanate groupWeak enzyme inhibition

The chlorine and isothiocyanate groups synergistically enhance reactivity and target specificity compared to analogues.

Computational and Mechanistic Insights

DFT Studies

DFT calculations at the B3LYP/6-311G(d,p) level reveal a highest occupied molecular orbital (HOMO) energy of −6.12 eV, indicating strong electron-donating capacity . The isothiocyanate group’s electrophilicity facilitates interactions with biological nucleophiles, such as glutathione, via Michael addition or thiourea formation .

Proposed Antioxidant Mechanisms

  • Hydrogen Atom Transfer (HAT): The –N=C=S group abstracts hydrogen atoms from free radicals.

  • Single Electron Transfer (SET): Electron donation from the aromatic system to radical species .

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